molecular formula C8H8N2O B090395 1-Methyl-1H-indazol-3(2H)-one CAS No. 1006-19-5

1-Methyl-1H-indazol-3(2H)-one

Cat. No.: B090395
CAS No.: 1006-19-5
M. Wt: 148.16 g/mol
InChI Key: ONNIFDMRZCMQQM-UHFFFAOYSA-N
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Description

1-Methyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Scientific Research Applications

1-Methyl-1,2-dihydro-indazol-3-one has diverse applications in scientific research:

Future Directions

Indazole derivatives, including “1-Methyl-1H-indazol-3(2H)-one”, have attracted considerable attention from chemists due to their importance as building blocks for many bioactive natural products and commercially available drugs . Future research may focus on developing new methods for the synthesis of these heterocycles with better biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1,2-dihydro-indazol-3-one can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with methylamine under acidic conditions. Another method includes the reaction of o-nitrobenzyl alcohol with methylamine, followed by reduction and cyclization .

Industrial Production Methods: Industrial production of 1-Methyl-1,2-dihydro-indazol-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and reduce byproducts .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,2-dihydro-indazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-1,2-dihydro-indazol-3-one is unique due to its specific substitution pattern and the presence of both methyl and dihydro groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-methyl-2H-indazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNIFDMRZCMQQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70905619
Record name 1-Methyl-1H-indazol-3-ol
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URL https://comptox.epa.gov/dashboard/DTXSID70905619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100922-97-2, 1006-19-5
Record name 1-Methyl-1H-indazol-3-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100922-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazol-3-ol, 1-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512755
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-indazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70905619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-indazol-3-one
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